2-(adamantan-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(adamantan-1-yl)-N-methylacetamide is a compound derived from adamantane, a highly symmetrical and rigid polycyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-methylacetamide typically involves the reaction of adamantanecarboxylic acid with methylamine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:
- The acid chloride is then reacted with methylamine in the presence of a base such as triethylamine to yield this compound.
Adamantanecarboxylic acid: is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to the unique properties of the adamantane core.
Medicine: Explored for its potential use in the treatment of diseases such as Parkinson’s disease and influenza, leveraging the adamantane scaffold’s ability to enhance drug stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-methylacetamide is largely dependent on its interaction with biological targets. The adamantane core is known to interact with various enzymes and receptors, potentially disrupting their normal function. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins.
Comparison with Similar Compounds
2-(adamantan-1-yl)-N-methylacetamide can be compared with other adamantane derivatives such as:
Amantadine: An antiviral and anti-Parkinsonian drug that inhibits viral replication and modulates dopamine release.
Rimantadine: Similar to amantadine, used primarily for the treatment of influenza A.
Memantine: Used in the treatment of Alzheimer’s disease by modulating NMDA receptors.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives
Properties
IUPAC Name |
2-(1-adamantyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMKVKIJGLSCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.